Welcome to the BenchChem Online Store!
molecular formula C14H13IO2 B2783270 (2-(Benzyloxy)-4-iodophenyl)methanol CAS No. 854028-49-2

(2-(Benzyloxy)-4-iodophenyl)methanol

Cat. No. B2783270
M. Wt: 340.16
InChI Key: LUDGNKBLIRJRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07829588B2

Procedure details

The procedure is the same as that described above, using 14 g of methyl 2-benzyloxy-4-iodobenzoate, 350 ml of toluene and 72 ml of DiBAlH. The product is purified by chromatography on a silica column, eluted with a heptane/ethyl acetate 9:1 mixture. After evaporation of the solvents, 12.2 g (99%) of the expected compound are recovered in the form of a yellow oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]([I:19])[CH:16]=[CH:15][C:10]=1[C:11](OC)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]([I:19])[CH:16]=[CH:15][C:10]=1[CH2:11][OH:12])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OC)C=CC(=C1)I
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on a silica column
WASH
Type
WASH
Details
eluted with a heptane/ethyl acetate 9:1 mixture
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents, 12.2 g (99%) of the expected compound
CUSTOM
Type
CUSTOM
Details
are recovered in the form of a yellow oil

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)I)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.